molecular formula C18H25NO3 B1391063 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1146080-20-7

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1391063
CAS No.: 1146080-20-7
M. Wt: 303.4 g/mol
InChI Key: PKNWHAWRYMDXIF-UHFFFAOYSA-N
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Description

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperidine ring substituted with a vinyl-phenoxy group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-vinylphenol with piperidine-1-carboxylic acid tert-butyl ester. The reaction is usually carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to deprotonate the phenol, facilitating its nucleophilic attack on the piperidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Electrophiles like bromine or nitronium ions for aromatic substitution.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Brominated or nitrated phenoxy derivatives.

Scientific Research Applications

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and advanced materials due to its vinyl group, which can undergo polymerization.

Mechanism of Action

The mechanism of action for 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester largely depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups, potentially binding to enzymes or receptors. The vinyl group can participate in polymerization reactions, forming cross-linked networks in materials science applications.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Vinyl-phenoxy)-ethanol: Similar structure but with an ethanol group instead of a piperidine carboxylic acid tert-butyl ester.

    4-(4-Vinyl-phenoxy)-acetic acid: Contains an acetic acid group instead of a piperidine carboxylic acid tert-butyl ester.

Uniqueness

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its vinyl-phenoxy group and the piperidine carboxylic acid tert-butyl ester

Properties

IUPAC Name

tert-butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-5-14-6-8-15(9-7-14)21-16-10-12-19(13-11-16)17(20)22-18(2,3)4/h5-9,16H,1,10-13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNWHAWRYMDXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671346
Record name tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-20-7
Record name tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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